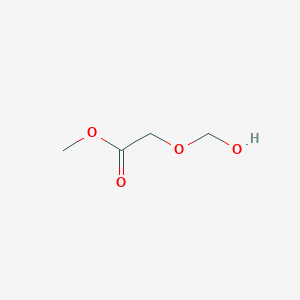
5,5-Dimethyl-3-thiomorpholinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
5,5-Dimethyl-3-thiomorpholinone is a heterocyclic compound with a sulfur atom incorporated into its ring structure.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-3-thiomorpholinone typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,2-dimethyl-1,3-propanedithiol with an appropriate carbonyl compound under acidic conditions. This reaction leads to the formation of the thiomorpholine ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
化学反応の分析
Types of Reactions: 5,5-Dimethyl-3-thiomorpholinone can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiomorpholine derivatives.
科学的研究の応用
5,5-Dimethyl-3-thiomorpholinone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive molecule, with studies exploring its effects on various biological pathways.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
作用機序
The mechanism of action of 5,5-Dimethyl-3-thiomorpholinone involves its interaction with specific molecular targets. The sulfur atom in the thiomorpholine ring can form bonds with various biological molecules, influencing their activity. This interaction can modulate different pathways, leading to the compound’s observed effects .
類似化合物との比較
5,5-Dimethyl-3-(morpholin-4-yl)cyclohex-2-en-1-one: This compound has a similar ring structure but with a morpholine substituent instead of a thiomorpholine ring.
Thiophene Derivatives: These compounds also contain sulfur in their ring structure and exhibit similar chemical properties.
Uniqueness: 5,5-Dimethyl-3-thiomorpholinone is unique due to its specific ring structure and the presence of both sulfur and a carbonyl group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications .
特性
分子式 |
C6H11NOS |
|---|---|
分子量 |
145.23 g/mol |
IUPAC名 |
5,5-dimethylthiomorpholin-3-one |
InChI |
InChI=1S/C6H11NOS/c1-6(2)4-9-3-5(8)7-6/h3-4H2,1-2H3,(H,7,8) |
InChIキー |
VBAFWEQEKVVPSO-UHFFFAOYSA-N |
正規SMILES |
CC1(CSCC(=O)N1)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1H-Imidazole-4-carbonitrile, 1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-5-[(trimethylsilyl)ethynyl]-(9CI)](/img/structure/B8700934.png)





![3-Methylthieno[2,3-c]pyridine](/img/structure/B8700992.png)
![5-Chloro-6-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B8701009.png)






